3-(4-Iodobenzamido)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodobenzamido)-2-methylpropanoic acid is an organic compound that features an amide linkage between a 4-iodobenzene ring and a 2-methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodobenzamido)-2-methylpropanoic acid typically involves the following steps:
Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with 2-methylpropanoic acid in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzoic acid and 2-methylpropanoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms
Properties
Molecular Formula |
C11H12INO3 |
---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
3-[(4-iodobenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12INO3/c1-7(11(15)16)6-13-10(14)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
ALTCPMQUMYGLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.